2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO3/c22-21(23,24)15-5-4-6-16(13-15)25-20(26)14-27-17-9-11-19(12-10-17)28-18-7-2-1-3-8-18/h1-13H,14H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFCINCOBLJZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Phenoxyphenoxy)acetic Acid
The phenoxyphenoxy acetic acid moiety is synthesized via nucleophilic aromatic substitution. A representative method involves reacting 4-phenoxyphenol with chloroacetic acid under basic conditions. For instance, 4-phenoxyphenol (1.0 equiv) is dissolved in acetone and treated with potassium carbonate (2.5 equiv) and chloroacetic acid (1.2 equiv) at 60°C for 12 hours. The crude product is purified via recrystallization from 2-propanol, yielding 2-(4-phenoxyphenoxy)acetic acid with >95% purity. This intermediate is critical for subsequent amidation steps.
Preparation of 3-(Trifluoromethyl)aniline
3-(Trifluoromethyl)aniline serves as the amine component in the final amidation step. While direct commercial availability is common, large-scale synthesis may involve the reduction of 3-nitrobenzotrifluoride using hydrogen gas and a palladium catalyst. Alternative routes include the Buchwald–Hartwig amination of 3-bromobenzotrifluoride with ammonia, though this method requires stringent control over reaction conditions to minimize para-substituted byproducts.
Primary Synthetic Routes to 2-(4-Phenoxyphenoxy)-N-[3-(Trifluoromethyl)phenyl]acetamide
Two-Step Amidation via Acid Chloride Intermediate
The most widely reported method involves converting 2-(4-phenoxyphenoxy)acetic acid to its corresponding acid chloride, followed by reaction with 3-(trifluoromethyl)aniline:
Step 1: Acid Chloride Formation
2-(4-Phenoxyphenoxy)acetic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. The reaction mixture is then warmed to room temperature and stirred until gas evolution ceases (typically 4–6 hours). Excess thionyl chloride is removed under reduced pressure to yield 2-(4-phenoxyphenoxy)acetyl chloride as a pale-yellow oil.
Step 2: Amide Coupling
The acid chloride is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of 3-(trifluoromethyl)aniline (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred at room temperature for 12 hours, after which the solvent is evaporated. The residue is purified via flash chromatography (hexane/ethyl acetate, 4:1) to afford the target compound in 68–72% yield.
One-Pot Coupling Using Carbodiimide Reagents
To bypass the isolation of the acid chloride, a one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents:
2-(4-Phenoxyphenoxy)acetic acid (1.0 equiv), 3-(trifluoromethyl)aniline (1.1 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are combined in dry DCM. The reaction is stirred at room temperature for 24 hours, followed by aqueous workup (10% HCl and saturated NaHCO3). Column chromatography (silica gel, DCM/methanol 95:5) yields the product in 65–70% purity, with residual HOBt requiring additional recrystallization from ethanol.
Optimization Strategies and Catalytic Innovations
Transition Metal-Catalyzed Coupling
The patent WO2021171301A1 describes a Grignard-based approach for analogous trifluoromethyl acetophenone derivatives, which can be adapted for this synthesis. Key steps include:
- Reacting meta-halo benzotrifluoride (96% purity) with magnesium to form a Grignard complex.
- Treating the complex with ketene in toluene using an iron(III) acetylacetonate–acetic acid catalyst system.
- Subsequent oximation with hydroxylamine hydrochloride yields intermediates with >99% purity after solvent purification.
Solvent and Temperature Effects
Comparative studies highlight toluene as the optimal solvent for Grignard reactions due to its ability to stabilize reactive intermediates. Elevated temperatures (80–100°C) improve reaction rates but may degrade acid-sensitive components, necessitating precise thermal control.
Analytical and Purification Techniques
Chromatographic Purification
Flash chromatography using silica gel (DCM/methanol gradients) effectively removes unreacted aniline and coupling byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) confirms final purities of ≥98%.
Crystallographic Validation
Single-crystal X-ray diffraction of structurally related acetamides (e.g., N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide) reveals that hydrogen bonding networks influence crystallization behavior, guiding solvent selection for recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide and its analogs:
*Calculated using ChemDraw.
Structural and Functional Analysis
Electronic and Steric Effects
- Trifluoromethyl Group : Present in all compared compounds, this group enhances electron-withdrawing effects, stabilizing the amide bond and improving metabolic resistance .
- Heterocyclic Moieties: Compounds with thienopyrimidine () or benzothiazole () rings exhibit pronounced kinase inhibition, suggesting that the target compound’s diphenoxy system could be optimized for similar targets.
Biological Activity
Overview
2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by its unique structure, which includes a trifluoromethyl group and two phenoxy groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. Its molecular formula is C19H18F3N1O3, with a molecular weight of approximately 360.33 g/mol .
Chemical Structure and Properties
The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, making it a candidate for various biological applications. The structural features suggest that it may interact effectively with biological systems, potentially leading to antimicrobial and herbicidal activities.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C19H18F3N1O3 |
| Molecular Weight | 360.33 g/mol |
| Functional Groups | Trifluoromethyl, Phenoxy |
Antimicrobial Activity
Compounds with trifluoromethyl groups often exhibit significant antimicrobial properties. For instance, studies have shown that such compounds can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess similar capabilities .
Anticancer Potential
Research into related compounds has indicated potential anticancer properties. The trifluoromethyl group has been associated with increased metabolic stability and enhanced interaction with biological targets, which could lead to effective cancer treatment options .
The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in disease pathways. The trifluoromethyl group's unique properties likely facilitate these interactions, leading to inhibition or modulation of target proteins.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions starting from phenolic precursors. The general synthetic route includes:
- Formation of Phenoxy Intermediate : Reaction of phenol with 4-chlorophenol in a basic medium.
- Acylation : The resulting intermediate is reacted with chloroacetyl chloride.
- Amidation : Finally, amidation occurs with 3-(trifluoromethyl)aniline to yield the final product .
Comparative Studies
Comparative studies with structurally similar compounds have provided insights into the biological activity of this compound:
| Compound Name | Unique Aspects |
|---|---|
| 2-(4-methyl-1-piperidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide | Potentially more effective against certain pests |
| 2-(2,4-dichloro-phenoxy)-N-(3-trifluoromethyl-phenyl)-acetamide | Known herbicidal activity against specific weeds |
| 2-(4-aminophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | May exhibit different biological activities due to amino substitution |
Q & A
Q. What are the standard synthetic routes for 2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, and which reaction conditions are critical for achieving optimal yields?
The compound is typically synthesized via multi-step reactions involving nucleophilic substitutions and condensation. Key steps include coupling phenoxy precursors with trifluoromethylphenyl acetamide intermediates under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine. Temperature control (60–80°C) and anhydrous conditions are critical to minimize side reactions. Post-synthesis purification via column chromatography ensures ≥95% purity .
Advanced Synthesis Optimization
Q. How can researchers optimize reaction parameters to mitigate byproduct formation during synthesis?
Byproduct formation can be reduced by:
- Solvent selection : Dichloromethane or THF for better selectivity.
- Catalyst modulation : Using milder bases (e.g., NaHCO₃) instead of NaOH to prevent hydrolysis.
- Stepwise monitoring : TLC or HPLC at intermediate stages to isolate impurities early.
- Temperature gradients : Gradual heating (e.g., 40°C → 70°C) to control exothermic reactions .
Basic Characterization
Q. Which spectroscopic and chromatographic techniques are essential for confirming structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR for backbone validation and substituent positioning.
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ ion).
- HPLC : Purity assessment (>98% for biological assays).
- FT-IR : Functional group identification (e.g., C=O stretch at ~1650 cm⁻¹) .
Advanced Analytical Challenges
Q. What strategies resolve discrepancies in spectroscopic data for novel analogs?
- Cross-validation : Use complementary techniques (e.g., 2D NMR for stereochemistry).
- Isotopic labeling : ¹⁹F NMR to track trifluoromethyl group interactions.
- Crystallography : Single-crystal X-ray diffraction for ambiguous cases .
Basic Biological Screening
Q. What in vitro assays evaluate the antimicrobial potential of this compound?
- Broth microdilution : MIC determination against Gram-positive bacteria (e.g., S. aureus).
- Agar diffusion : Zone of inhibition measurements (24–48 hr incubation).
- Time-kill assays : Pharmacodynamic profiling .
Advanced Mechanism Studies
Q. Which approaches elucidate enzyme inhibition kinetics against cancer targets?
- Kinetic assays : Michaelis-Menten analysis with recombinant enzymes (e.g., kinase inhibition).
- Surface plasmon resonance (SPR) : Real-time binding affinity (KD values).
- X-ray crystallography : Co-crystallization with target proteins (e.g., EGFR) .
Structure-Activity Relationship (Basic)
Q. How does the trifluoromethyl group influence bioavailability?
The -CF₃ group enhances:
- Lipophilicity : LogP increase by ~0.5–1.0 units.
- Metabolic stability : Resistance to cytochrome P450 oxidation.
- Target affinity : Van der Waals interactions with hydrophobic enzyme pockets .
SAR (Advanced)
Q. How are phenoxy substituents modified to assess target binding affinity?
- Rational design : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance H-bonding.
- Molecular docking : In silico screening (AutoDock Vina) to prioritize analogs.
- SPR validation : Direct comparison of binding kinetics for lead compounds .
Contradiction Analysis (Advanced)
Q. How to address conflicting efficacy reports in cancer cell lines?
- Cell line profiling : Compare genetic backgrounds (e.g., p53 status in MCF-7 vs. HeLa).
- Assay standardization : Use identical ATP quantification methods (e.g., CellTiter-Glo®).
- Dose-response curves : IC₅₀ calculations across 8–10 concentrations .
Computational Modeling (Advanced)
Q. What strategies predict binding modes with neurological targets?
- Molecular dynamics (MD) : 100-ns simulations to assess binding stability.
- Free-energy perturbation (FEP) : ΔΔG calculations for substituent effects.
- Hybrid QM/MM : Electronic structure analysis of catalytic residues .
Toxicity Assessment (Advanced)
Q. How to evaluate in vitro cytotoxicity vs. in vivo toxicity?
- In vitro : MTT assays on hepatocytes (EC₅₀ < 10 µM for further study).
- In vivo : Acute toxicity in rodents (LD₅₀ determination; necropsy for organ damage).
- ADMET prediction : SwissADME for bioavailability and hERG liability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
